molecular formula C8H22Cl2N2 B15191382 Tetramethyldiaminobutane dihydrochloride CAS No. 78204-83-8

Tetramethyldiaminobutane dihydrochloride

Cat. No.: B15191382
CAS No.: 78204-83-8
M. Wt: 217.18 g/mol
InChI Key: KUFSMRWXZRFVNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyldiaminobutane dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobutane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

1,4-diaminobutane+4CH3IN1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI\text{1,4-diaminobutane} + 4 \text{CH}_3\text{I} \rightarrow \text{N1,N1,N4,N4-tetramethyl-1,4-butanediamine} + 4 \text{NaI} 1,4-diaminobutane+4CH3​I→N1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI

The resulting tetramethyldiaminobutane is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tetramethyldiaminobutane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetramethyldiaminobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to modulation of biological activity .

Comparison with Similar Compounds

Uniqueness: Tetramethyldiaminobutane dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt, which imparts distinct physicochemical properties and reactivity compared to its analogs .

Properties

CAS No.

78204-83-8

Molecular Formula

C8H22Cl2N2

Molecular Weight

217.18 g/mol

IUPAC Name

N,N,N',N'-tetramethylbutane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H20N2.2ClH/c1-9(2)7-5-6-8-10(3)4;;/h5-8H2,1-4H3;2*1H

InChI Key

KUFSMRWXZRFVNM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCN(C)C.Cl.Cl

Origin of Product

United States

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